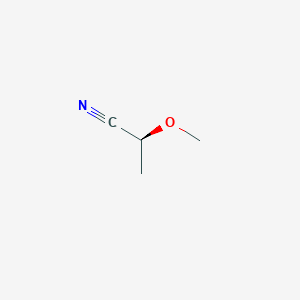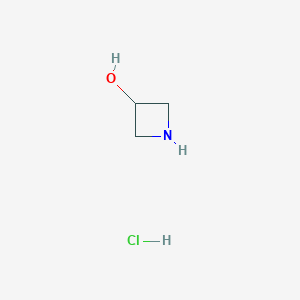
3-Hydroxyphenylacetic acid
Descripción general
Descripción
3-Hydroxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid in which the hydrogen at position 3 on the benzene ring is replaced by a hydroxy group . It has a role as a human xenobiotic metabolite . It is a monocarboxylic acid and a member of phenols . It is functionally related to an acetic acid . It is a conjugate acid of a 3-hydroxyphenylacetate .
Synthesis Analysis
In a 100 mL hydrothermal synthesis reactor, sodium hydroxide (3 mmol) and water (5 mL) were added. After stirring, m-iodophenylacetic acid (0.5 mmol) and cuprous oxide (0.05 mmol) were added. The reaction was stirred at 100 ° C for 6 hours. After cooling, the pH was adjusted to 2 with dilute hydrochloric acid and extracted with ethyl acetate. The extract is concentrated and subjected to column chromatography to obtain m-hydroxyphenylacetic acid. 54.0 mg, yield 71% .
Molecular Structure Analysis
The molecular formula of 3-Hydroxyphenylacetic acid is C8H8O3 . The IUPAC name is 2-(3-hydroxyphenyl)acetic acid . The InChI is InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) . The InChIKey is FVMDYYGIDFPZAX-UHFFFAOYSA-N . The Canonical SMILES is C1=CC(=CC(=C1)O)CC(=O)O .
Chemical Reactions Analysis
3-Hydroxyphenylacetic acid is a major metabolite, with up to 35% of ingested quercetin rutinosides resulting in 3HPAA . It is a rutin metabolite and an antioxidant .
Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxyphenylacetic acid is 152.15 g/mol .
Aplicaciones Científicas De Investigación
Blood Pressure Reduction
3-HPAA has been identified as a blood pressure-reducing flavonoid metabolite . Regular intake of polyphenol-rich food, which can be metabolized into 3-HPAA by gut microbiota, has been associated with a wide variety of beneficial health effects, including the prevention of cardiovascular diseases . In vivo studies have shown that 3-HPAA can cause a dose-dependent decrease in arterial blood pressure .
Vasorelaxation
3-HPAA has been reported to exert vasorelaxant effects ex vivo . It relaxes precontracted porcine coronary artery segments via a mechanism partially dependent on endothelial integrity . This relaxation was significantly impaired after endothelial nitric oxide synthase inhibition . Thus, 3-HPAA decreases blood pressure in vivo via vessel relaxation, and this mechanism might be based on the release of nitric oxide by the endothelial layer .
Protection Against Acetaldehyde-Induced Cytotoxicity
3-HPAA, the major metabolite of quercetin glycosides, has been found to protect hepatocytes from acetaldehyde-induced cytotoxicity . It enhances the total aldehyde dehydrogenase activity, which helps prevent alcohol-induced chronic diseases . The pretreatment of 3-HPAA at the concentration required for the aldehyde dehydrogenase upregulation completely inhibited the acetaldehyde-induced cytotoxicity .
Enhancement of Aldehyde Dehydrogenase Activity
3-HPAA significantly enhances the total aldehyde dehydrogenase activity not only in mouse hepatoma Hepa1c1c7 cells, but also in human hepatoma HepG2 cells . This enhancement of aldehyde dehydrogenase activity is mainly through the aryl hydrocarbon receptor (AhR)-dependent and nuclear factor erythroid-2-related factor 2 (Nrf2)-independent pathway .
Antioxidant Properties
Although not directly related to 3-HPAA, it’s worth noting that phenol hydroxylases, which are capable of specifically hydroxylating phenolic-structure analogs like 3-HPAA, can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
Mecanismo De Acción
Target of Action
3-Hydroxyphenylacetic acid (3-HPAA) primarily targets the vascular system , specifically the endothelial cells within blood vessels . The compound interacts with these cells to induce vasorelaxation, which is the relaxation of smooth muscle cells within the blood vessels .
Mode of Action
3-HPAA interacts with its targets, the endothelial cells, to induce a vasorelaxant effect . This interaction is believed to be partially dependent on endothelium integrity . The relaxation effect of 3-HPAA was found to be significantly impaired after the inhibition of endothelial nitric oxide synthase (eNOS) , suggesting that the compound might induce vasorelaxation through the release of nitric oxide by the endothelial layer .
Biochemical Pathways
3-HPAA is a metabolite formed by the gut microbiota from the intake of polyphenol-rich food . It is a major metabolite, with up to 35% of ingested quercetin rutinosides resulting in 3-HPAA . The compound is also a substrate of the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the pathway of tyrosine metabolism .
Pharmacokinetics
The parent flavonoids from which 3-HPAA is derived have mostly low bioavailability . Their metabolites, including 3-hpaa, have been hypothesized to be bioactive . The compound is formed by the gut microbiota and exerts its effects in vivo .
Result of Action
The primary result of 3-HPAA’s action is a dose-dependent decrease in arterial blood pressure . This is achieved through the compound’s vasorelaxant effect, which is believed to be based on the release of nitric oxide by the endothelial layer . No significant changes in heart rate were observed during this process .
Action Environment
The action of 3-HPAA is influenced by the gut microbiota, which forms the compound from the intake of polyphenol-rich food . The compound’s vasorelaxant effect is also partially dependent on the integrity of the endothelium, suggesting that the health of the vascular system can influence the compound’s action, efficacy, and stability .
Safety and Hazards
3-Hydroxyphenylacetic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDYYGIDFPZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211148 | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxyphenylacetic acid | |
CAS RN |
621-37-4 | |
| Record name | 3′-Hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 621-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-hydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
| Record name | 3-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)




![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
